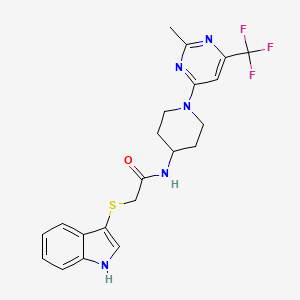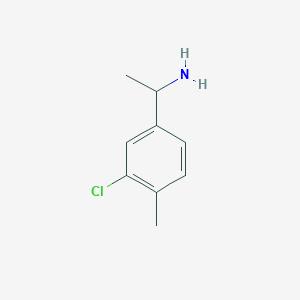![molecular formula C21H20ClN3O3S B2777898 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 450341-06-7](/img/structure/B2777898.png)
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- The compound’s antimicrobial potential has been investigated. Specifically, newly synthesized derivatives of this compound, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, were evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species as well as fungal species .
- The synthesized compound was screened for its anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Among the derivatives, compounds N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d6) and N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d7) exhibited the most potent activity against breast cancer cells .
- Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds may serve as starting points for drug development .
- Thiazole derivatives have demonstrated anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- The antimicrobial effects of thiazole derivatives are attributed to their ability to block bacterial lipid biosynthesis and other mechanisms .
- This research investigated its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins (young fish). Behavioral parameters and swimming potential were also assessed .
Antimicrobial Activity
Anticancer Activity
Molecular Docking Studies
Thiazole Nucleus Properties
Neurotoxic Potential: (Related Compound):
Indole Derivatives: (General Context):
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-27-18-7-6-13(8-19(18)28-2)9-20(26)23-21-16-11-29-12-17(16)24-25(21)15-5-3-4-14(22)10-15/h3-8,10H,9,11-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBJSAGWIJARMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B2777815.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2777819.png)
![tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2777821.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2777824.png)



![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)
![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)
![5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2777832.png)

